1-Benzyl-3,3-dimethylazetidine-2,4-dione
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Overview
Description
1-benzyl-3,3-dimethylazetidine-2,4-dione is a chemical compound known for its unique structure and properties It belongs to the class of azetidine-2,4-diones, which are characterized by a four-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3,3-dimethylazetidine-2,4-dione typically involves the following steps:
Formation of the Azetidine Ring: The initial step involves the cyclization of suitable precursors to form the azetidine ring. This can be achieved through intramolecular cyclization reactions under basic or acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through nucleophilic substitution reactions, where a benzyl halide reacts with the azetidine ring.
Dimethylation: The introduction of the two methyl groups at the 3-position of the azetidine ring can be accomplished through alkylation reactions using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3,3-dimethylazetidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
1-benzyl-3,3-dimethylazetidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an inhibitor of human leukocyte elastase, which is relevant in the treatment of inflammatory diseases.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Research: The compound’s interactions with biological molecules are explored to understand its potential therapeutic effects.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-benzyl-3,3-dimethylazetidine-2,4-dione involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of human leukocyte elastase by binding to the enzyme’s active site, thereby preventing its activity . This inhibition can reduce inflammation and tissue damage in various diseases.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-3,3-dimethylazetidine: Lacks the 2,4-dione functionality.
3,3-dimethylazetidine-2,4-dione: Lacks the benzyl group.
1-benzylazetidine-2,4-dione: Lacks the dimethyl groups.
Uniqueness
1-benzyl-3,3-dimethylazetidine-2,4-dione is unique due to the combination of its benzyl group, dimethyl groups, and the azetidine-2,4-dione ring
Properties
Molecular Formula |
C12H13NO2 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
1-benzyl-3,3-dimethylazetidine-2,4-dione |
InChI |
InChI=1S/C12H13NO2/c1-12(2)10(14)13(11(12)15)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
InChI Key |
LGZSEGMYAOALQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C1=O)CC2=CC=CC=C2)C |
Origin of Product |
United States |
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